molecular formula C9H8N2O3 B8610979 2-Nitro-6-ethoxybenzonitrile

2-Nitro-6-ethoxybenzonitrile

Cat. No.: B8610979
M. Wt: 192.17 g/mol
InChI Key: UNYHTJIGSSTXKM-UHFFFAOYSA-N
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Description

2-Nitro-6-ethoxybenzonitrile (C₉H₈N₂O₃, molar mass 192.17 g/mol) is a benzonitrile derivative featuring a nitro group (-NO₂) at the 2-position, an ethoxy group (-OCH₂CH₃) at the 6-position, and a cyano group (-CN) at the 1-position of the benzene ring (Figure 1). The nitro group is a strong electron-withdrawing substituent, while the ethoxy group acts as a moderate electron donor.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

2-ethoxy-6-nitrobenzonitrile

InChI

InChI=1S/C9H8N2O3/c1-2-14-9-5-3-4-8(11(12)13)7(9)6-10/h3-5H,2H2,1H3

InChI Key

UNYHTJIGSSTXKM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1C#N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The structural features of 2-nitro-6-ethoxybenzonitrile are contrasted with two related compounds from the literature (Table 1):

Table 1. Structural and Molecular Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
This compound C₉H₈N₂O₃ 192.17 Nitro (2), ethoxy (6), cyano (1)
2-Ethoxy-6-{[1-(3-ethoxy-2-hydroxybenzyl)-1H-benzimidazol-2-yl]methyl}-phenol C₂₃H₂₃N₃O₄ 405.45 Benzimidazole, ethoxy (2), hydroxy (3), methyl bridge
2-({2-ethoxy-6-iodo-4-[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzonitrile C₂₂H₁₈IN₃O₄S 547.37 Iodo (6), pyrimidinylidene, thioxo (S), ethoxy (2), methyl
  • Target Compound : The absence of heterocyclic systems (e.g., benzimidazole or pyrimidinylidene) distinguishes this compound from the others. Its simpler structure lacks sulfur or iodine, reducing steric bulk and molecular complexity.
  • The methyl bridge between the benzimidazole and phenol groups increases structural stability .
  • Compound: Features iodine (a heavy atom) and a thioxo group, which may enhance polarizability and participation in halogen-bonding or nucleophilic substitution reactions.
Molecular Weight and Complexity
  • The target compound (192.17 g/mol) is significantly smaller than the benzimidazole derivative (405.45 g/mol) and the iodinated compound (547.37 g/mol).
Functional Group Effects
  • Nitro vs. Iodo : The nitro group in this compound favors electrophilic aromatic substitution at meta/para positions, whereas the iodine in ’s compound enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Ethoxy vs.
  • Cyano Group: Present in both the target and ’s compound, the -CN group enhances dipole moments and may serve as a directing group in further functionalization.
Crystallographic Behavior
  • highlights that benzimidazole derivatives often form solvates (e.g., acetonitrile or nitromethane monosolvates) due to hydrogen-bonding interactions with polar solvents . While crystallographic data for this compound is unavailable, its nitro and cyano groups suggest a propensity for dense packing and moderate crystallinity.

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